4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
CAS No. |
585559-70-2 |
|---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C17H18N4S/c1-3-21-16(15-7-9-18-10-8-15)19-20-17(21)22-12-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
GROAMAXNFJJXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Cyclization of thiosemicarbazide precursors occurs via intramolecular nucleophilic attack, facilitated by microwave dielectric heating. Key parameters:
-
Temperature : 100–150°C (optimal: 130°C)
-
Solvent : Ethanol/water (4:1 v/v)
-
Catalyst : None required
Representative Procedure :
-
Charge a microwave vial with 4-pyridinecarboxaldehyde thiosemicarbazone (10 mmol), ethyl iodide (12 mmol), and K₂CO₃ (15 mmol) in 15 mL ethanol/water.
-
Irradiate at 130°C for 30 minutes under 300 W power.
-
Cool, filter, and recrystallize from ethyl acetate/hexane.
Yield : 74% (isolated)
Purity : >99% (HPLC)
Characterization :
-
¹H NMR (CDCl₃): δ 8.94 (s, 1H, triazole-H), 7.85 (d, J=6.89 Hz, 1H, Py), 2.77 (s, 3H, Me).
-
LC-MS : m/z 311.4 [M+H]⁺ (calc. 310.4).
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Thioether Installation
Recent advances leverage click chemistry for efficient thioether coupling, as demonstrated in PMC11600039.
Synthetic Workflow
-
Propargylation : React 4-(4-phenyl-5-mercapto-4H-1,2,4-triazol-3-yl)pyridine with propargyl bromide under basic conditions.
-
Azide Preparation : Convert 3-methylbenzylamine to the corresponding azide via diazotization.
-
Click Reaction : Combine alkyne and azide precursors with CuSO₄/Na ascorbate in DMF.
Optimized Conditions :
-
Temperature : 25°C (ambient)
-
Reaction Time : 2 hours
-
Catalyst Loading : 5 mol% CuSO₄
Yield : 83%
Advantages :
-
Atom-economical (≥95% atom efficiency)
-
Tolerance to oxygenated solvents
Crystallographic Validation and Structural Insights
Single-crystal X-ray diffraction (SCXRD) analysis confirms the triazole-thioether-pyridine architecture (Degruyter Brill, 2024).
Crystallographic Data :
-
Space Group : P 1
-
Unit Cell : a=8.9098(17) Å, b=9.422(2) Å, c=15.702(4) Å
-
Key Interactions :
-
N4–H···N7 hydrogen bond (2.89 Å)
-
π-π stacking between pyridine and triazole (3.45 Å interplanar distance)
-
Thermal Stability :
Chemical Reactions Analysis
Oxidation of the Thioether Group
The sulfur atom in the thioether (-S-) linkage undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Selectivity | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%)/CH<sub>3</sub>COOH | Sulfoxide | Partial oxidation | 65–78% | |
| m-CPBA (1.5 eq)/DCM | Sulfone | Complete oxidation | 82–90% |
This reaction is critical for modulating biological activity, as sulfoxides/sulfones enhance polarity and metabolic stability compared to the parent thioether.
Alkylation Reactions
The triazole nitrogen and thiol groups participate in nucleophilic substitution reactions:
Example: Alkylation with bromoalkyl esters
-
Reagents: Ethyl-6-bromohexanoate, triethylamine, acetonitrile
-
Conditions: 80°C, 12 h
-
Product: Ester-functionalized derivatives (e.g., intermediates for hydroxamic acids)
Hydrolysis to Carboxylic Acids
Ester groups introduced via alkylation are hydrolyzed to carboxylic acids:
| Reagent/Conditions | Product | Yield | Application |
|---|---|---|---|
| LiOH (2 eq)/THF:H<sub>2</sub>O (3:1) | Carboxylic acid | 90–95% | Precursor for hydroxamic acid synthesis |
Hydroxamic Acid Formation
Carboxylic acid intermediates react with hydroxylamine to form hydroxamic acid derivatives, a key step in developing HDAC inhibitors:
-
Reagents: N,N’-Carbonyldiimidazole (CDI), hydroxylamine hydrochloride
-
Conditions: RT, 4 h in acetonitrile
-
Yield: 60–72%
-
Key Interaction: Hydroxamic acid coordinates with Zn<sup>2+</sup> in enzyme active sites .
Cyclization Reactions
Microwave-assisted cyclization improves efficiency in triazole synthesis:
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Thiosemicarbazide | 150°C, 20 min (microwave) | 1,2,4-Triazole-3-thiol | 88% |
Metal Coordination
The triazole nitrogen and pyridine ring participate in metal coordination, relevant for catalytic or medicinal applications:
| Metal Ion | Binding Site | Application | Reference |
|---|---|---|---|
| Zn<sup>2+</sup> | Triazole N1, pyridine N | Enzyme inhibition | |
| Fe<sup>3+</sup> | Triazole-thiol group | Sensor development |
Nucleophilic Aromatic Substitution
The pyridine ring undergoes substitution at specific positions:
-
Reagents: Chlorobenzene derivatives, K<sub>2</sub>CO<sub>3>
-
Conditions: DMF, 100°C
-
Product: Halogenated analogs with enhanced lipophilicity.
Metabolic Transformations
In vitro studies suggest hepatic metabolism via:
Stability Under Acidic/Basic Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH < 3 | Unstable | Thioether cleavage |
| pH 7–9 | Stable | N/A |
| pH > 10 | Partial degradation | Triazole ring hydrolysis |
Comparative Reactivity of Structural Analogs
| Compound Modification | Reactivity Trend |
|---|---|
| 4-Methylbenzyl vs. 3-Methylbenzyl thioether | Similar oxidation rates (<5% difference) |
| Ethyl vs. Methyl substitution on triazole | Ethyl enhances steric hindrance, slowing alkylation |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds, including 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, exhibit notable antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against a range of bacteria, including both Gram-positive and Gram-negative strains. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Antioxidant Properties
Triazole derivatives are also recognized for their antioxidant capabilities. In vitro assays have indicated that these compounds can scavenge free radicals effectively, with some exhibiting antioxidant activities on par with standard antioxidants like ascorbic acid . This property is particularly relevant for developing therapeutic agents aimed at oxidative stress-related conditions.
Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory effects. Research indicates that triazole-based compounds can inhibit lipoxygenase (LOX), an enzyme associated with inflammatory processes. Such inhibition suggests the potential for these compounds in treating inflammatory diseases .
Anticancer Potential
The anticancer properties of triazole derivatives have been widely studied, with some compounds demonstrating the ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . The specific compound discussed may also contribute to this field, although more targeted studies are necessary to establish its efficacy.
Fungicidal Activity
Triazoles are commonly used in agriculture as fungicides due to their ability to inhibit the sterol biosynthesis pathway in fungi. The compound 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine could serve as a lead compound for developing new fungicides that are effective against resistant fungal strains .
Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, enhancing crop yield and resilience against environmental stressors . This aspect positions them as valuable tools in sustainable agriculture.
Synthesis and Characterization
The synthesis of 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Benzylthio Group
4-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Key Difference : Methyl group on the benzyl ring at the para position instead of meta .
- Similar molecular weight (310.419 g/mol) and formula (C₁₇H₁₈N₄S) as the target compound .
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r)
Substituent Variability on the Benzylthio Group
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)
4-(5-((4-Iodobenzyl)thio)-4-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine
Functional Group Modifications on the Triazole Core
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (44)
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Data for Selected Analogs
Research Findings and Implications
- Synthetic Accessibility : The target compound’s analogs with halogen or nitro groups (e.g., 4-iodo or 3,5-dinitrobenzylthio) often require multi-step purification, whereas methyl or ethyl substituents are more straightforward .
- Biological Activity : The presence of an acetamide group (as in VUAA1) correlates with insect receptor modulation, while simpler pyridine-linked triazoles may prioritize stability over bioactivity .
- Thermal Stability : Higher melting points in ortho-substituted analogs (e.g., 5r) suggest stronger crystal lattice interactions, which could influence formulation strategies .
Biological Activity
The compound 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a novel heterocyclic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural properties, and pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyridine ring substituted with a 1,2,4-triazole moiety. The presence of sulfur in the thioether group and ethyl substitution enhances its biological profile. The crystal structure reveals important geometric parameters that contribute to its activity (Table 1).
Table 1: Crystal Structure Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a (Å) | 18.264(2) |
| b (Å) | 11.6302(14) |
| c (Å) | 8.9289(10) |
| β (°) | 101.683(7) |
| Volume (ų) | 1857.3(4) |
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound exhibited cytotoxic effects against several cancer cell lines including AGS (gastric cancer), MGC-803 (gastric carcinoma), and HCT-116 (colon cancer) with IC50 values ranging from 2.63 µM to 13.62 µM . This suggests that the compound may interfere with cellular proliferation mechanisms.
Antifungal Activity
The antifungal properties of triazoles are well-documented, particularly against species like Candida albicans. The compound's structure allows it to inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds similar to this triazole have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- DNA Binding : Nitrogen and sulfur-containing heterocycles have demonstrated the ability to bind DNA, potentially leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antimicrobial agents showing superior activity against resistant strains of bacteria.
- Cytotoxicity Profiling : A series of in vitro assays confirmed that the compound had lower cytotoxicity towards normal cells while effectively targeting cancerous cells.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
